molecular formula C19H19ClN2O5S B2610678 Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 306978-16-5

Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2610678
CAS No.: 306978-16-5
M. Wt: 422.88
InChI Key: XDCSTGSSHSWVIM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a chemical compound with the molecular formula C19H19ClN2O5S . It has a molecular weight of 422.88 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it is recommended to refer to specialized chemical databases or literature .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound structurally similar to the requested chemical, has been developed efficiently and is suitable for large-scale use. This synthesis involves a reaction sequence starting with ethyl acetoacetate and proceeding through various intermediates, ultimately yielding sulfonium salts. The method shows potential for adaptation to chiral sulfide and large-scale applications, demonstrating its versatility in synthetic organic chemistry (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Advanced Chemical Reactions

Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, another compound related to the requested chemical, undergoes a unique reaction with p-toluenesulfonylhydrazide, leading to the formation of complex quinoline derivatives. This reaction demonstrates the compound's reactivity and potential as a precursor for more complex chemical entities (Ukrainets, Tkach, Kravtsova, & Turov, 2009).

Potential for Antimicrobial Activities

Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate and its derivatives demonstrate a pattern of forming complex and potentially biologically active structures. The synthesized compounds have been characterized by various spectroscopic methods, suggesting a potential for further exploration in antimicrobial activities (Souldozi et al., 2007).

Biomolecular Docking and Bioassay Studies

1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, a compound similar to the requested chemical, has been synthesized and structurally characterized. It has undergone biomolecular docking studies to comprehend its interaction within the active site of cyclooxygenase-2 enzyme, comparing it with a reference compound. Although the bioassay studies showed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, the detailed structural and interaction studies indicate a significant potential for chemical modification and bioactivity enhancement (Al-Hourani et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. This could be due to the compound being used for research purposes. For detailed information on its mechanism of action, it is recommended to refer to specialized chemical databases or literature .

Future Directions

The future directions or potential applications of this compound are not provided in the search results. As it is used for research purposes, it might have potential applications in various fields. For more detailed information, it is recommended to refer to specialized chemical databases or literature .

Properties

IUPAC Name

ethyl 5-[[N-(benzenesulfonyl)-4-chloroanilino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c1-2-26-19(23)18-12-16(27-21-18)13-22(15-10-8-14(20)9-11-15)28(24,25)17-6-4-3-5-7-17/h3-11,16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSTGSSHSWVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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